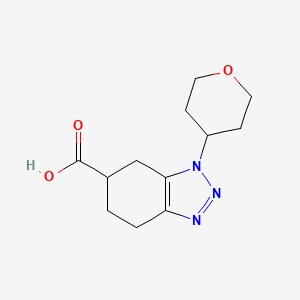

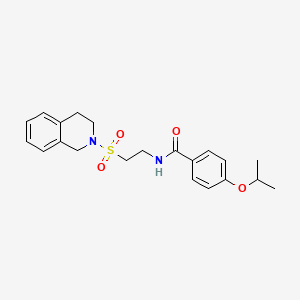

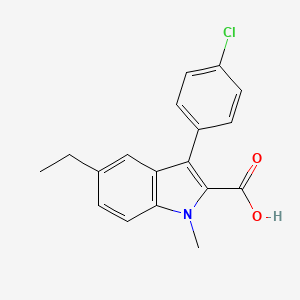

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, like "3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid," are pivotal in the development of new materials, drugs, and agricultural chemicals. Their unique structure enables diverse chemical reactions and properties, making them a subject of extensive research.

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, classified based on the last bond formed in the indole ring. Common methods include the Fischer indole synthesis, Bartoli, and Madelung syntheses, which allow for the introduction of various substituents on the indole core, including chlorophenyl and ethyl groups (Taber & Tirunahari, 2011).

科学的研究の応用

Synthesis and Structural Characterization

Research has explored the synthesis and structural elucidation of indole derivatives, including those related to 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid. These studies often focus on the development of novel synthetic routes, characterization techniques, and the exploration of physical and chemical properties of these compounds. For example, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlights innovative synthetic pathways and structural insights for indole derivatives (Azizian et al., 2000).

Pharmacological Activities

Several studies have evaluated the pharmacological activities of indole derivatives, including allosteric modulation of cannabinoid receptors and antiviral activities. For instance, novel compounds were investigated for their allosteric modulation of the cannabinoid CB1 receptor, demonstrating the potential for therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005). Additionally, the synthesis and antiviral activity of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives have been explored, indicating the potential for developing new antiviral agents (Ivashchenko et al., 2014).

将来の方向性

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to have antioxidant properties , suggesting that they may interact with pathways involved in oxidative stress. For instance, they may modulate the levels of reactive oxygen species (ROS) and boost the glutathione system .

Pharmacokinetics

In silico pharmacokinetics analysis predicted that 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties suggest that the compound has good bioavailability.

Result of Action

The compound has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system . This suggests that the compound’s action results in a reduction of oxidative stress and an enhancement of neuronal health.

特性

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-3-11-4-9-15-14(10-11)16(17(18(21)22)20(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBYCBDVXMFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

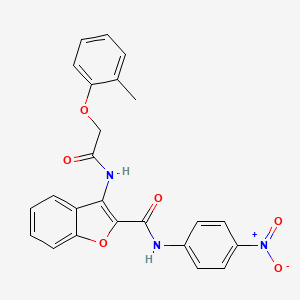

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

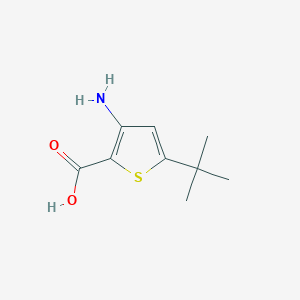

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

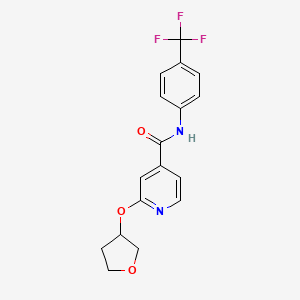

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)